molecular formula C22H23N5O3 B15086396 1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 364623-12-1

1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15086396
CAS No.: 364623-12-1
M. Wt: 405.4 g/mol
InChI Key: BITFBKBPTVEDPS-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common starting materials include purine derivatives, naphthalene, and morpholine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. Examples might include:

  • 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties

Properties

CAS No.

364623-12-1

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C22H23N5O3/c1-24-19-18(20(28)25(2)22(24)29)27(21(23-19)26-10-12-30-13-11-26)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,10-14H2,1-2H3

InChI Key

BITFBKBPTVEDPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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